Conicasterol
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Overview
Description
Conicasterol is a polyhydroxylated steroid isolated from marine sponges of the genus Theonella, particularly Theonella swinhoei and Theonella conica . This compound has garnered significant interest due to its unique structural features and pronounced biological activities, making it a promising candidate for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of conicasterol involves several steps, including the isolation of the compound from marine sponges and subsequent chemical modifications. The isolation process typically involves solvent extraction, followed by chromatographic techniques to purify the compound . Chemical modifications, such as hydroxylation and methylation, are performed under controlled conditions to achieve the desired structural features .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis and the limited availability of natural sources. advancements in synthetic biology and marine biotechnology hold promise for scalable production methods in the future .
Chemical Reactions Analysis
Types of Reactions: Conicasterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxo derivatives, such as 7,15-oxothis compound.
Reduction: Reduction reactions can modify the hydroxyl groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions.
Major Products:
Oxidation: 7,15-oxothis compound.
Reduction: Reduced derivatives with modified hydroxyl groups.
Substitution: Substituted derivatives with enhanced biological activity.
Scientific Research Applications
Conicasterol has a wide range of scientific research applications, including:
Mechanism of Action
Conicasterol exerts its effects primarily through the activation of nuclear receptors, such as the pregnane X receptor (PXR) . It modulates the expression of genes involved in detoxification and metabolism, leading to various biological effects . The compound’s unique structure allows it to interact with specific molecular targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Theonellasterol: Another sterol isolated from Theonella spp., with similar structural features but different biological activities.
Solomonsterol A and B: Sterols with distinct structural modifications and biological properties.
7,15-oxoconicasterol: An oxidized derivative of this compound with proapoptotic activity.
Uniqueness: this compound stands out due to its unique combination of hydroxyl groups and exo-methylene functionality, which contribute to its potent biological activities . Its ability to modulate nuclear receptors and induce cytotoxic effects makes it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(3S,5R,9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h18-20,23-24,26-27,30H,5,8-17H2,1-4,6-7H3/t19-,20-,23-,24+,26+,27+,28-,29+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIHZBORJCSTHA-TYRJJJPYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2=C3CCC4C(=C)C(CCC4(C3CCC12C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4C(=C)[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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